molecular formula C6H5BrFN B1266173 4-Bromo-2-fluoroaniline CAS No. 367-24-8

4-Bromo-2-fluoroaniline

Cat. No. B1266173
CAS RN: 367-24-8
M. Wt: 190.01 g/mol
InChI Key: GZRMNMGWNKSANY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoroaniline involves several steps, starting from simpler aromatic compounds. A practical synthesis method involves bromination of 2-fluoroaniline followed by a diazotization reaction to yield the desired product. For instance, Qiu et al. (2009) described a pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the challenges and solutions in synthesizing bromo-fluoroaniline derivatives efficiently (Qiu et al., 2009).

Scientific Research Applications

Synthesis and Biological Activity

4-Bromo-2-fluoroaniline has been used as a starting material in the synthesis of various chemical compounds. For instance, it was condensed with ethyl 2‐cyano‐3‐ethoxyacrylate to create derivatives with significant antibacterial activity against both gram-positive and gram-negative bacterial strains. Additionally, some derivatives demonstrated remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Synthesis of 2-Fluoro-4-bromobiphenyl

2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, can be synthesized from 4-bromo-2-fluoroaniline. A practical pilot-scale method for its preparation involves the use of methyl nitrite and 4-bromo-2-fluoroaniline (Qiu et al., 2009).

One-Pot Synthesis Method

4-Bromo-2-fluorobiphenyl can be synthesized using a one-pot method, starting from 4-bromo-2-fluoroaniline bromate. This method offers a cost-effective approach as it reduces the cost of acidic reagent by up to 95% while maintaining a reasonable yield of the product (Yong-qiang, 2012).

Synthesis of Biologically Active Compounds

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for the synthesis of many biologically active compounds, has been synthesized from 4-bromo-2-fluoroaniline through multiple steps including nitration, chlorination, and condensation (Wang et al., 2016).

Safety And Hazards

4-Bromo-2-fluoroaniline is considered hazardous. It may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, and is harmful in contact with skin or if swallowed .

Future Directions

4-Bromo-2-fluoroaniline can be used as organic synthesis intermediates and pharmaceutical intermediates . It was used in the synthesis of 4-amino-3-fluorophenyl boronic acid . It was also used in chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .

Relevant Papers A patent titled “Catalytic bromination of 2-fluoroaniline” describes a process for the production of 2,4-dihaloaniline, especially 4-bromo-2-fluoroaniline, via the halogenation (bromination) of 2-haloaniline (2-fluoroaniline) in the presence of quaternary ammonium halide (bromide) catalyst in an inert solvent .

properties

IUPAC Name

4-bromo-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRMNMGWNKSANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190141
Record name 4-Bromo-2-fluoroaniline
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Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoroaniline

CAS RN

367-24-8
Record name 4-Bromo-2-fluoroaniline
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Record name 4-Bromo-2-fluoroaniline
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Record name 4-Bromo-2-fluoroaniline
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Record name 4-bromo-2-fluoroaniline
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Synthesis routes and methods I

Procedure details

160 Parts of solid N-bromosuccinimide were added in portions over a 2 hour period to a solution of 100 parts of 2-fluoroaniline in 400 parts of methylene chloride cooled to 0°. After stirring for 20 minutes, the dark red mixture was washed four times; 200 parts of cold water were used for each washing. The red organic phase was dried with anhydrous sodium sulfate and evaporated at 300 mm.Hg to yield 164 parts of brown, oily 4-bromo-2-fluoroaniline, nD25 : 1.5885.
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Synthesis routes and methods II

Procedure details

Cycle 1. Methylene chloride, 125 ml, and 32.2 g (0.1 mol) tetrabutylammonium bromide were mixed in a 200-ml, 3-necked roundbottom flask, equipped with a mechanical stirrer, a thermometer, an addition funnel and a water condenser leading to a mineral oil bubbler. Bromine, 16.0 g (0.1 mol), was added to the mixture over 15 minutes at room temperature. The temperature of the mixture rose from 24° C. to 30° C. The contents of the flask were stirred for 30 minutes. 2-Fluoroaniline, 11.1 g (0.1 mol), at room temperature was added to the mixture in one portion. The temperature of the mixture rose to 40° C. The orange solution immediately turned yellowish. After stirring for 15 minutes, the solution turned milky and the temperature was 32° C. After 30 more minutes solids were observed. The solution was filtered and the solids washed with ice-cold methylene chloride until white. On air-drying 9 g of product (Solid I) was obtained. The melting point was >200° C. LC analysis showed only desired product with a trace of impurity. LC analysis of the mother liquor (I) showed that it contained some desired product and some dibrominated compound.
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Synthesis routes and methods III

Procedure details

In a suitable aprotic solvent (e.g., CH2Cl2, toluene, fluorobenzene, or the like) 1 mole of tetrabutylammonium bromide is dissolved and stirred as 1 mole of Br2 (bromine) is added. This mixture of tetrabutylammonium trihalide and solvent is cooled to 10° before 1 mole of 2-fluoroaniline or 4-fluoroanilin, or a mixture of both, is added. The reaction takes place immediately to produce 4-bromo-2-fluoroaniline.HBr, or 2-bromo-4-fluoroaniline.HBr, or a mixture of the two. The salt is then collected and dried before carrying it up to the next step. Catalyst and solvent are recovered for recycle.
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Synthesis routes and methods IV

Procedure details

N-Bromosuccinimide (160.4 g, 0.90 mol) was added in small portions to a stirred, cooled solution of 2-fluoroaniline (100.0 g, 0.90 mol) in dry dichloromethane (400 ml). The stirred mixture was allowed to warm to 0° C. over 45 min, washed with water and dried (MgSO4). The solvent was removed in vacuo to yield a red solid (180 g) which was steam distilled to give a colourless solid.
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Synthesis routes and methods V

Procedure details

To a solution of o-fluoroaniline (3.9 g) in methylene chloride (50 ml), cooled to -20° under nitrogen, is added a solution of 2,4,4,6-tetrabromocyclohexadienone (35 mmol) in methylene chloride. After several hours, reaction is poured into 15% NaOH solution. The layers are separated and the organic fraction shaken against 15% NaOH solution. The methylene chloride fraction is washed with saturated NaCl solution, dried over calcium sulfate and evaporated to yield 4-bromo-2-fluoroaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoroaniline
Reactant of Route 3
4-Bromo-2-fluoroaniline
Reactant of Route 4
4-Bromo-2-fluoroaniline
Reactant of Route 5
4-Bromo-2-fluoroaniline
Reactant of Route 6
4-Bromo-2-fluoroaniline

Citations

For This Compound
123
Citations
L Wang, W Lu, Z Xiao, M Zhou, J Li… - 2016 4th International …, 2016 - atlantis-press.com
… 4-Bromo-2-fluoroaniline(2 g, 0.0105 mol) (9) and 4bromo-2-fluoroaniline was dissolved in Acetic acid (7 mL) at room temperature. The reaction mixture was sequentially stirred for 10 …
Number of citations: 0 www.atlantis-press.com
F Azmian Moghadam, H Kefayati… - Iranian Journal of …, 2022 - ijcce.ac.ir
… The compound 8a bearing diethylamine along with 4-bromo-2fluoroaniline exhibited the best cytotoxic activity (IC50=2.62 μM) compared to erlotinib and vandetanib as positive controls. …
Number of citations: 5 www.ijcce.ac.ir
KC Bang, TH Song, YJ Park, JS Lee… - Bulletin of the …, 2018 - Wiley Online Library
… Structure–Activity Relationship (SAR) studies finally led to the discovery of compound 1, which was a hybrid structure containing both acryl amide of CI1033 and 4-bromo-2-fluoroaniline …
Number of citations: 7 onlinelibrary.wiley.com
S Das, VL Alexeev, AC Sharma, SJ Geib, SA Asher - Tetrahedron Letters, 2003 - Elsevier
… 4-Amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium–bromine exchange, followed by …
Number of citations: 50 www.sciencedirect.com
EM Wallace, J Lyssikatos, JF Blake, J Seo… - Journal of medicinal …, 2006 - ACS Publications
… Saponification followed by S N Ar coupling with 4-bromo-2-fluoroaniline in the presence of LiHMDS at low temperature with the inclusion of standard coupling with EDCI for amide and …
Number of citations: 54 pubs.acs.org
DH Apaydin, H Akpinar, M Sendur, L Toppare - Journal of Electroanalytical …, 2012 - Elsevier
… -bromophenyl)diazene and (E)-1,2-bis(4-bromo-2-fluorophenyl)diazene units were synthesized according to the modified procedure using 4-bromoaniline and 4-bromo-2-fluoroaniline …
Number of citations: 20 www.sciencedirect.com
R Panish, T Thieu, J Balsells - Organic Letters, 2021 - ACS Publications
… Initial studies to integrate 6a into a manifold for triazole synthesis began with 4-bromo-2-fluoroaniline as the model system (Table 1). This model aniline was chosen, since it contained a …
Number of citations: 7 pubs.acs.org
HS Mohran - 1986 - search.proquest.com
… 4-Bromo-2-fluoroaniline can be prepared by bromination of 39 40 … 2d 4-Bromo-2-f1uoroani11ne The preparation of 4-bromo-2-fluoroaniline was carried out using the method of …
Number of citations: 3 search.proquest.com
J Prabhakaran, V Arango, VJ Majo, NR Simpson… - Bioorganic & medicinal …, 2012 - Elsevier
… 4-hydroxy-6-methoxyquinazolin-7-yl benzoate (5) with POCl 3 and N,N-diisopropylethyl amine and the coupling of the intermediate choroquinoline formed with 4-bromo-2-fluoroaniline (…
Number of citations: 10 www.sciencedirect.com
YB Kim, EJ Lim - 한국정보디스플레이학회: 학술대회논문집, 2002 - koreascience.kr
… aniline The mixture of 4-bromo-2-fluoroaniline (10.0 g, 0,0526 mol) and benzyl bromide(26.9 g, 0.158 mol) in chloroform (200 mL) was addcd to a stirred solution of sodium carbonate (…
Number of citations: 0 koreascience.kr

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